molecular formula C15H20N2O B13964437 3-(Isopropylamino)-3-(isoquinolin-1-yl)propan-1-ol

3-(Isopropylamino)-3-(isoquinolin-1-yl)propan-1-ol

Katalognummer: B13964437
Molekulargewicht: 244.33 g/mol
InChI-Schlüssel: AJGRDOHWKNCTKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Isopropylamino)-3-(isoquinolin-1-yl)propan-1-ol is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropylamino)-3-(isoquinolin-1-yl)propan-1-ol typically involves the reaction of isoquinoline with isopropylamine and a suitable alkylating agent. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or methanol.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Isopropylamino)-3-(isoquinolin-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline ketones, while reduction may produce isoquinoline amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Wirkmechanismus

The mechanism of action of 3-(Isopropylamino)-3-(isoquinolin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Isopropylamino)-3-(isoquinolin-1-yl)propan-2-ol
  • 3-(Isopropylamino)-3-(isoquinolin-1-yl)propan-1-one

Uniqueness

3-(Isopropylamino)-3-(isoquinolin-1-yl)propan-1-ol is unique due to its specific structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds

Eigenschaften

Molekularformel

C15H20N2O

Molekulargewicht

244.33 g/mol

IUPAC-Name

3-isoquinolin-1-yl-3-(propan-2-ylamino)propan-1-ol

InChI

InChI=1S/C15H20N2O/c1-11(2)17-14(8-10-18)15-13-6-4-3-5-12(13)7-9-16-15/h3-7,9,11,14,17-18H,8,10H2,1-2H3

InChI-Schlüssel

AJGRDOHWKNCTKZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(CCO)C1=NC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.